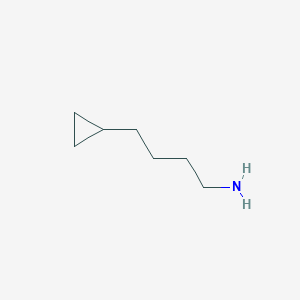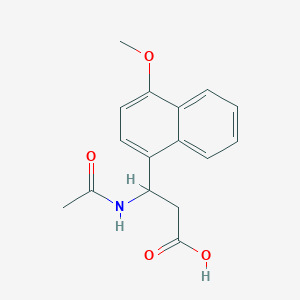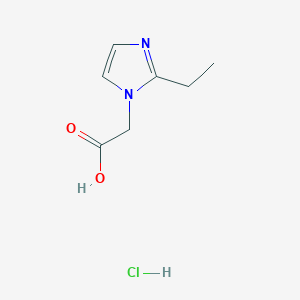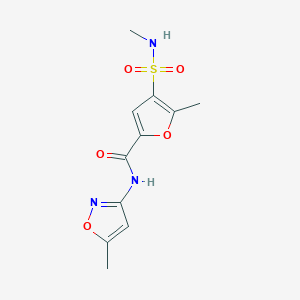
4-Cyclopropylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropylbutan-1-amine is a compound with the CAS Number: 267875-72-9 . It has a molecular weight of 113.2 and is a liquid at room temperature . The IUPAC name for this compound is 4-cyclopropyl-1-butanamine . It is part of the class of organic compounds known as amines .
Synthesis Analysis
The synthesis of amines like this compound can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15N/c8-6-2-1-3-7-4-5-7/h7H,1-6,8H2 . This indicates that the compound has 7 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The cyclopropyl group is a ring structure, which is a characteristic feature of cycloalkanes .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 113.2 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Reductive Amination and Catalysis
- Cyclopropylamines, including structures similar to 4-Cyclopropylbutan-1-amine, have been explored in the context of reductive amination processes. For instance, Ru/Nb2O5 catalysts demonstrated significant efficacy in the reductive amination of cyclopentanone, yielding cyclopentylamine. This catalytic system, stable and effective under mild conditions, underscores the utility of cyclopropylamines in synthesizing value-added chemicals for pesticides, cosmetics, and medicines (Guo et al., 2019).
Novel Synthetic Routes
- Research on bicyclo[1.1.1]pentan-1-amine, a compound structurally related to this compound, revealed new synthetic routes offering scalable and versatile approaches to this amine, highlighting its importance in medicinal chemistry. Such developments can potentially apply to the synthesis and functionalization of this compound (Goh et al., 2014).
Strain-Release Functionalization
- Strain-release functionalization strategies have been applied to strained cyclopropanes and cyclobutanes, aiming for the efficient installation of these units in bioactive molecules. This approach is relevant for the functionalization of this compound, demonstrating its potential in drug discovery and development (Lopchuk et al., 2017).
Synthetic Precursors and Intermediates
- Doubly activated cyclopropanes have been investigated as synthetic precursors for the preparation of dihydropyrroles and pyrroles, showcasing the versatility of cyclopropylamines in synthesizing complex heterocycles. This research indicates potential pathways for utilizing this compound in the synthesis of densely functionalized molecules (Wurz & Charette, 2005).
Hydroamination Catalysis
- The study on CuH-catalyzed hydroamination of strained trisubstituted alkenes, including cyclobutanes and cyclopropanes, highlights the importance of cyclopropylamines in synthesizing biologically active compounds with multiple substituents and stereocenters. This method's diastereo- and enantioselectivity emphasize its utility in pharmaceutical synthesis (Feng et al., 2019).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in various biochemical processes
Pharmacokinetics
Pharmacokinetics is a critical aspect of drug development and involves understanding how the body affects a specific drug after administration .
Result of Action
The molecular and cellular effects of 4-Cyclopropylbutan-1-amine’s action are currently unknown due to the lack of research on this compound .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors can include temperature, pH, and the presence of other substances that can interact with the compound.
Propiedades
IUPAC Name |
4-cyclopropylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c8-6-2-1-3-7-4-5-7/h7H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVMHCMMNNUPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
267875-72-9 |
Source


|
| Record name | 4-cyclopropylbutan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2915471.png)
![3-(4-Fluorophenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2915472.png)






![N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2915486.png)
![methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate](/img/structure/B2915487.png)

![3-(4-ethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2915489.png)